Autocamtida 2

Descripción general

Descripción

Autocamtide 2 (sal de trifluoroacetato) es un sustrato sintético altamente selectivo para la proteína quinasa II dependiente de calcio/calmodulina. Este péptido contiene la secuencia alrededor del sitio de autofosforilación en el dominio autoinhibitorio de la proteína quinasa II dependiente de calcio/calmodulina . Es ampliamente utilizado en la investigación bioquímica para estudiar la actividad y la regulación de la proteína quinasa II dependiente de calcio/calmodulina.

Aplicaciones Científicas De Investigación

Autocamtide 2 (sal de trifluoroacetato) se utiliza ampliamente en la investigación científica, particularmente en los campos de la bioquímica y la biología celular. Sirve como sustrato para estudiar la actividad y la regulación de la proteína quinasa II dependiente de calcio/calmodulina. Esta quinasa desempeña un papel crucial en varios procesos celulares, incluida la transducción de señales, la expresión genética y la plasticidad sináptica .

En medicina, Autocamtide 2 (sal de trifluoroacetato) se utiliza para investigar el papel de la proteína quinasa II dependiente de calcio/calmodulina en enfermedades como la enfermedad de Alzheimer, la hipertrofia cardíaca y el cáncer. Ayuda a comprender los mecanismos moleculares subyacentes a estas afecciones y desarrollar posibles estrategias terapéuticas .

Mecanismo De Acción

Autocamtide 2 (sal de trifluoroacetato) ejerce sus efectos al servir como sustrato para la proteína quinasa II dependiente de calcio/calmodulina. La quinasa fosforila el péptido en sitios específicos, lo que lleva a cambios en su actividad y estabilidad. Este evento de fosforilación es crucial para la regulación de la actividad de la proteína quinasa II dependiente de calcio/calmodulina y sus vías de señalización aguas abajo .

Análisis Bioquímico

Biochemical Properties

Autocamtide 2 interacts with CaMKII, a multifunctional serine/threonine kinase, whose activity is regulated through Ca2+ signaling . This interaction is highly selective, making Autocamtide 2 a valuable tool for studying CaMKII activity . The nature of this interaction is based on the ability of Autocamtide 2 to bind to the active site of CaMKII .

Cellular Effects

Autocamtide 2 influences cell function by modulating the activity of CaMKII. CaMKII plays a pivotal role in the regulation of proliferation, differentiation, and survival of various cells . Autocamtide 2, by interacting with CaMKII, can therefore influence these cellular processes.

Molecular Mechanism

The molecular mechanism of Autocamtide 2 involves its binding to the active site of CaMKII, thereby influencing the kinase’s activity . This interaction can lead to changes in gene expression, enzyme activation or inhibition, and other cellular effects.

Temporal Effects in Laboratory Settings

The effects of Autocamtide 2 can change over time in laboratory settings. For instance, the use of light-inducible inhibitors of CaMKII, such as photoactivatable autocamtide inhibitory peptide 2 (paAIP2), has shown that a brief illumination of blue light to neurons expressing this inhibitor blocks synaptic plasticity and learning .

Metabolic Pathways

Autocamtide 2 is involved in the CaMKII pathway, a critical pathway in cellular metabolism. CaMKII phosphorylates nearly 40 different proteins, including enzymes, ion channels, kinases, and transcription factors .

Subcellular Localization

The subcellular localization of Autocamtide 2 is likely to be influenced by its interaction with CaMKII. CaMKII is preferentially localized to the cardiomyocyte Z-line, where it colocalizes with L-type Ca2+ channels and type 2 ryanodine receptors . Therefore, Autocamtide 2, through its interaction with CaMKII, may also be localized to these regions.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Autocamtide 2 (sal de trifluoroacetato) se sintetiza mediante la síntesis de péptidos en fase sólida. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El péptido se escinde luego de la resina y se desprotege para producir el producto final .

Métodos de producción industrial: La producción industrial de Autocamtide 2 (sal de trifluoroacetato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados para garantizar una alta pureza y rendimiento. El producto final se purifica mediante cromatografía líquida de alta resolución y se liofiliza para obtener una forma de polvo estable .

Análisis De Reacciones Químicas

Tipos de reacciones: Autocamtide 2 (sal de trifluoroacetato) se somete principalmente a reacciones de fosforilación. Es fosforilado selectivamente por la proteína quinasa II dependiente de calcio/calmodulina sobre otras quinasas .

Reactivos y condiciones comunes: La fosforilación de Autocamtide 2 (sal de trifluoroacetato) normalmente requiere la presencia de iones calcio, calmodulina y trifosfato de adenosina. La reacción se lleva a cabo en condiciones fisiológicas, incluyendo el pH y la temperatura adecuados .

Principales productos formados: El principal producto formado a partir de la fosforilación de Autocamtide 2 (sal de trifluoroacetato) es el péptido fosforilado, que puede utilizarse para cuantificar la actividad de la proteína quinasa II dependiente de calcio/calmodulina .

Comparación Con Compuestos Similares

Compuestos similares:

- Péptido inhibitorio relacionado con Autocamtide 2 (sal de trifluoroacetato)

- Péptido inhibitorio de la proteína quinasa II dependiente de calcio/calmodulina (sal de trifluoroacetato)

- Péptido sustrato de la proteína quinasa II dependiente de calcio/calmodulina (sal de trifluoroacetato)

Singularidad: Autocamtide 2 (sal de trifluoroacetato) es único debido a su alta selectividad para la proteína quinasa II dependiente de calcio/calmodulina. Contiene la secuencia específica alrededor del sitio de autofosforilación en el dominio autoinhibitorio de la quinasa, lo que lo convierte en un sustrato ideal para estudiar la actividad y la regulación de la proteína quinasa II dependiente de calcio/calmodulina .

Propiedades

IUPAC Name |

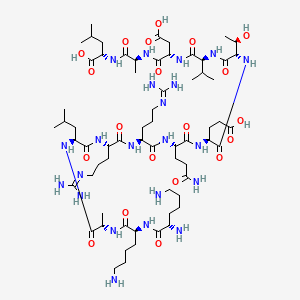

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H118N22O20/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSMVHZKPDCKNQ-DBSTUJSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H118N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746709 | |

| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129198-88-5 | |

| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

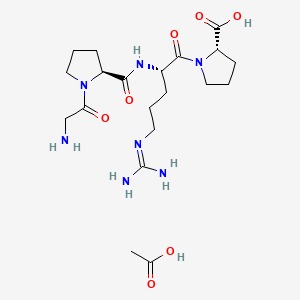

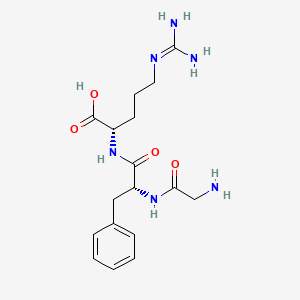

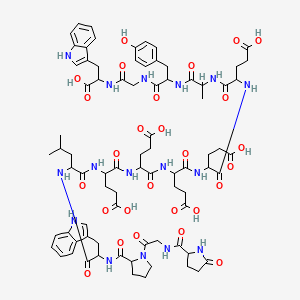

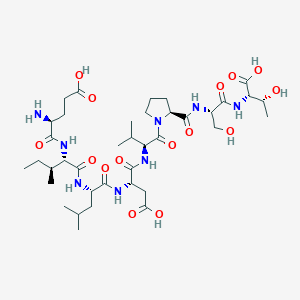

Feasible Synthetic Routes

Q1: How does Autocamtide 2 interact with CaMKII?

A: Autocamtide 2 acts as a pseudosubstrate for CaMKII, mimicking the structural characteristics of its natural substrates. It binds competitively to the active site of CaMKII, effectively blocking substrate phosphorylation and inhibiting its downstream signaling pathways [, , , , ].

Q2: What are the downstream effects of CaMKII inhibition by Autocamtide 2?

A2: CaMKII regulates a wide array of cellular functions including ion channel activity, gene expression, and cell signaling. Inhibition of CaMKII by Autocamtide 2 has been shown to:

- Reduce cardiac fibroblast proliferation and extracellular matrix secretion, potentially mitigating myocardial fibrosis [, ]

- Suppress late sodium current (INaL), attenuating cellular sodium and calcium overload associated with heart failure [, ]

- Impair odor adaptation in olfactory receptor neurons by disrupting the attenuation of adenylyl cyclase activity []

- Block the transformation of Plasmodium gallinaceum zygotes to ookinetes, highlighting a potential target for antimalarial therapies []

Q3: What is the role of calcium in Autocamtide 2's mechanism of action?

A: Autocamtide 2's binding affinity for CaMKII is modulated by calcium. While both phosphorylated and non-phosphorylated forms of CaMKII can bind to Autocamtide 2, the presence of calcium enhances this interaction, leading to more potent inhibition of the kinase [].

Q4: What is known about the structural characteristics of Autocamtide 2?

A: Autocamtide 2 is a peptide, and its specific amino acid sequence determines its structure and binding affinity to CaMKII. While its exact molecular formula and weight might vary slightly depending on modifications, it's crucial to refer to specific research papers for detailed structural information [].

Q5: How does the structure of Autocamtide 2 contribute to its specificity for CaMKII?

A: Autocamtide 2's amino acid sequence mimics the substrate recognition site of CaMKII, enabling it to bind with high affinity and selectivity. This specificity minimizes off-target effects on other kinases, making it a valuable tool for dissecting CaMKII-dependent signaling pathways [, ].

Q6: Is there any information available regarding the stability of Autocamtide 2 under various conditions?

A: The stability of peptides like Autocamtide 2 can be influenced by factors such as temperature, pH, and enzymatic degradation. Researchers often employ strategies like myristoylation to enhance its stability and cell permeability, improving its efficacy in cellular and in vivo studies [, , ].

Q7: What in vitro models have been used to investigate the effects of Autocamtide 2?

A7: Autocamtide 2 has been extensively used in cell-based assays using various cell types, including:

- Cardiac fibroblasts: To investigate its effects on cell proliferation, extracellular matrix secretion, and the development of myocardial fibrosis [, , ]

- Neonatal rat cardiomyocytes: To assess its impact on oxidative stress, apoptosis, and calcium handling in the context of cardiac hypertrophy []

- Olfactory receptor neurons: To study its role in odor adaptation and signal transduction pathways within the olfactory system []

Q8: What in vivo models have been employed to study the effects of Autocamtide 2?

A8: Researchers have employed various animal models to investigate the therapeutic potential of Autocamtide 2, including:

- Rat models of myocardial hypertrophy: To assess its ability to prevent or reverse cardiac remodeling and improve cardiac function [, , ]

- Mouse models of catecholaminergic polymorphic ventricular tachycardia type 1 (CPVT1): To evaluate its potential in reducing arrhythmia susceptibility and improving calcium handling in cardiomyocytes []

- Rat models of African trypanosomiasis: To explore its impact on cardiac function and investigate the role of CaMKII in trypanosome-induced cardiac pathogenesis []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.